4-(benzylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a 4-methylphenyl group attached to a cyclopenta[d]pyrimidine core
Preparation Methods
The synthesis of 4-(BENZYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzylsulfanyl derivative with a 4-methylphenyl-substituted cyclopentanone under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(BENZYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. This makes it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential as a pharmaceutical agent is being investigated, particularly for its ability to interact with specific biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The benzylsulfanyl and 4-methylphenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to 4-(BENZYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidine derivatives, such as:
2-(BENZYLSULFANYL)-4-[(4-METHYLPHENYL)SULFANYL]THIENO[3,2-D]PYRIMIDINE: This compound shares structural similarities but differs in the presence of a thieno ring instead of a cyclopenta ring.
Pyrido[4,3-d]pyrimidines: These compounds have a pyrido ring fused to the pyrimidine core, offering different chemical and biological properties.
Properties
Molecular Formula |
C21H20N2OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H20N2OS/c1-15-10-12-17(13-11-15)23-19-9-5-8-18(19)20(22-21(23)24)25-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI Key |
HZIHBCAFESHKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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